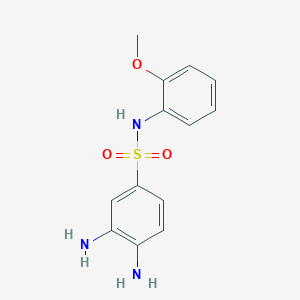

3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with amino groups and a methoxyphenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide typically involves the following steps:

Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce nitro groups at specific positions on the benzene ring.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Sulfonation: The resulting diamino compound is then subjected to sulfonation using sulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Applications

Antimicrobial Properties

3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide exhibits significant antimicrobial activity. Its mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), this compound effectively disrupts bacterial growth and replication, similar to other sulfonamides like sulfamethoxazole and sulfadiazine .

Case Study: Antibacterial Efficacy

In a study evaluating various sulfonamide derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent .

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Research has shown that it inhibits dihydropteroate synthase effectively in vitro, leading to reduced folate synthesis in bacterial cells. This inhibition was quantitatively assessed through enzyme assays that revealed effective concentrations similar to those of established sulfonamides .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that this compound possesses moderate absorption characteristics with a favorable safety profile at therapeutic doses. Toxicity assessments in animal models have shown no severe adverse effects at doses up to 2000 mg/kg, suggesting its potential for safe clinical use .

Industrial Applications

Beyond its medicinal uses, this compound is also utilized in the industrial sector for the production of dyes and pigments. The unique structural features of this compound allow it to serve as a building block for synthesizing more complex chemical compounds used in various applications.

Future Directions in Research

Further research is necessary to explore the full therapeutic potential of this compound. Areas for future exploration include:

- Combination Therapies : Investigating synergistic effects with other antibiotics to enhance efficacy.

- Mechanistic Studies : Detailed investigations into how the compound interacts at the molecular level with target enzymes.

- Broader Spectrum Testing : Evaluating its efficacy against a wider range of pathogens to establish its versatility as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparación Con Compuestos Similares

Similar Compounds

Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.

Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim for treating bacterial infections.

Sulfadiazine: Another sulfonamide with broad-spectrum antimicrobial activity.

Uniqueness

3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. The presence of both amino and methoxy groups can influence its interaction with biological targets and its overall pharmacokinetic properties.

Actividad Biológica

3,4-Diamino-N-(2-methoxy-phenyl)-benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. This structural similarity is crucial for its biological activity.

The primary mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. By mimicking PABA, the compound effectively disrupts bacterial growth and replication processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : The compound has been studied for its effectiveness against various bacterial strains. Its activity is often compared with traditional antibiotics.

- Enzyme Inhibition : Investigations have shown that it can inhibit specific enzymes related to bacterial metabolism and growth.

Antimicrobial Activity

A study highlighted the compound's effectiveness against multidrug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) values reported were as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4-8 |

| Mycobacterium abscessus | 4-8 |

| Mycobacterium smegmatis | 4-8 |

| Mycobacterium tuberculosis | 0.5-1.0 |

These results indicate that the compound possesses significant antimicrobial activity, particularly against resistant strains .

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. In vitro studies demonstrated that it effectively inhibited dihydropteroate synthase, leading to reduced folate synthesis in bacteria. This inhibition was quantitatively assessed through enzyme assays, revealing effective concentrations similar to those of established sulfonamides .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that the compound has moderate absorption characteristics with a favorable safety profile at therapeutic doses. Toxicity assessments indicated no severe adverse effects in animal models at doses up to 2000 mg/kg .

Future Directions

Further research is needed to explore the full potential of this compound in clinical settings. Potential areas of exploration include:

- Combination Therapies : Investigating synergistic effects with other antibiotics.

- Mechanistic Studies : Detailed studies on how the compound interacts at the molecular level with target enzymes.

- Broader Spectrum Testing : Evaluating efficacy against a wider range of pathogens.

Propiedades

IUPAC Name |

3,4-diamino-N-(2-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-19-13-5-3-2-4-12(13)16-20(17,18)9-6-7-10(14)11(15)8-9/h2-8,16H,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBXIRYZQXIXOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.